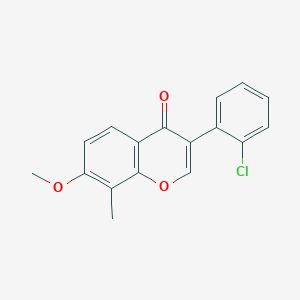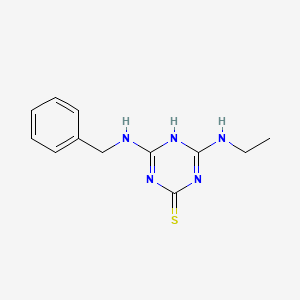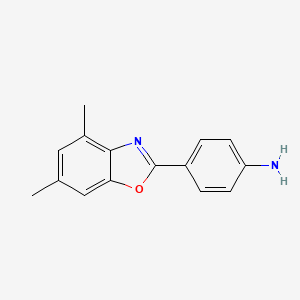
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one, commonly known as Clomazone, is a herbicide that is used to control the growth of weeds in various crops. It is a member of the chemical family of pyridazinones and is widely used in agriculture due to its effectiveness in controlling weeds and its low toxicity to non-target organisms.
Mécanisme D'action
Clomazone acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll and other pigments in plants. This results in the accumulation of toxic intermediates that damage the chloroplasts and disrupt photosynthesis, leading to the death of the target plants.
Biochemical and Physiological Effects:
Clomazone has been shown to have low toxicity to non-target organisms, including mammals, birds, and aquatic species. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. It is also toxic to some beneficial insects, such as bees, and can have negative effects on soil microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone is a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of herbicide resistance in weeds. However, it has limitations in terms of its selectivity and its potential for environmental contamination.
Orientations Futures
Future research on Clomazone could focus on developing new formulations that improve its selectivity and reduce its potential for environmental contamination. It could also investigate the potential for using Clomazone in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, research could explore the potential for using Clomazone in non-agricultural settings, such as in the management of invasive plant species in natural areas.
Méthodes De Synthèse
Clomazone can be synthesized through a multi-step process that involves the condensation of 2-chlorobenzaldehyde with methyl vinyl ketone, followed by the addition of 2,4-dichloro-5-methoxyaniline and the subsequent cyclization of the resulting intermediate. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to inhibit the biosynthesis of chlorophyll and carotenoids, leading to the disruption of photosynthesis in target plants. This makes it an effective herbicide for the control of a wide range of weed species in various crops.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-15(20-2)8-7-12-16(19)13(9-21-17(10)12)11-5-3-4-6-14(11)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYARRCPYLZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)